methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Lipophilicity ADME Lead optimisation

Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a synthetic 1,4-benzoxazin-3-one derivative bearing a 6-chloro substituent and an N‑acetic acid methyl ester side chain. Its core scaffold is prevalent in non‑nucleoside reverse transcriptase inhibitors (e.g., efavirenz) and herbicidal leads, but the specific substitution pattern differentiates it from the free acid (CAS 26494‑58‑6) and the ethyl ester (CAS 26494‑57‑5), giving it a distinct physicochemical profile that must be considered during compound selection.

Molecular Formula C11H10ClNO4
Molecular Weight 255.65
CAS No. 874814-84-3
Cat. No. B2653925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
CAS874814-84-3
Molecular FormulaC11H10ClNO4
Molecular Weight255.65
Structural Identifiers
SMILESCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H10ClNO4/c1-16-11(15)5-13-8-4-7(12)2-3-9(8)17-6-10(13)14/h2-4H,5-6H2,1H3
InChIKeySLOPGXMYCAATKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS 874814-84-3): Baseline Profile for Informed Procurement


Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a synthetic 1,4-benzoxazin-3-one derivative bearing a 6-chloro substituent and an N‑acetic acid methyl ester side chain [1]. Its core scaffold is prevalent in non‑nucleoside reverse transcriptase inhibitors (e.g., efavirenz) and herbicidal leads, but the specific substitution pattern differentiates it from the free acid (CAS 26494‑58‑6) and the ethyl ester (CAS 26494‑57‑5), giving it a distinct physicochemical profile that must be considered during compound selection [2].

Why Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate Cannot Be Simply Replaced by Generic Benzoxazinone Analogs


Even within the narrow class of 4‑substituted 6‑chloro‑2,3‑dihydro‑4H‑1,4‑benzoxazin‑3‑ones, the choice of the N‑alkyl ester group markedly alters lipophilicity, molecular weight, and conformational flexibility [1]. The methyl ester (XLogP3 = 1.6) occupies a narrow lipophilicity window between the more polar free acid (1.3) and the more lipophilic ethyl ester (2.0), while its lower molecular weight and reduced rotatable bond count versus the ethyl ester can influence solubility, membrane permeability, and synthetic molar efficiency [2]. Consequently, substituting the methyl ester with the free acid, ethyl, or isopropyl ester without confirmatory comparative data risks irreproducible results in biological assays, suboptimal pharmacokinetics in lead optimisation, or failed scale‑up syntheses .

Product‑Specific Quantitative Evidence for Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS 874814-84-3)


Intermediate Lipophilicity (XLogP3 = 1.6) Offers a Balanced Permeability–Solubility Profile Compared to the Free Acid (1.3) and Ethyl Ester (2.0)

The computed XLogP3 of methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is 1.6, which is 0.3 units higher than the free acid (1.3) and 0.4 units lower than the ethyl ester (2.0) [1]. This places the methyl ester in the often‑sought ‘sweet spot’ for central nervous system penetration (1‑3) while maintaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the ethyl ester’s higher lipophilicity may cause excessive protein binding or precipitation, and the free acid’s lower value may limit passive membrane diffusion [2].

Lipophilicity ADME Lead optimisation

Lower Molecular Weight (255.65 g/mol) vs. Ethyl Ester (269.68 g/mol) Maximises Molar Efficiency in Synthesis and Screening

The methyl ester has a molecular weight (MW) of 255.65 g/mol, which is 14.03 g/mol lower than the ethyl ester (269.68 g/mol) and 14.02 g/mol higher than the free acid (241.63 g/mol) [1]. In a typical 10‑mg screening campaign, this translates to ∼39.1 μmol for the methyl ester versus ∼37.1 μmol for the ethyl ester — a 5.4 % increase in molar amount from the same mass, which can be decisive when limited material is available [2]. Furthermore, the methyl ester avoids the additional carbon atom that can hinder crystallinity or complicate LC‑MS analysis.

Molecular weight Synthetic efficiency High-throughput screening

Reduced Rotatable Bonds (3 vs. 4) May Confer Entropic Advantage in Target Binding

The methyl ester possesses only three rotatable bonds, whereas the ethyl ester has four and the free acid has two [1]. An increase of one rotatable bond typically incurs an entropic penalty of 0.5–1.5 kJ/mol upon binding, which can translate to a 2–5‑fold loss in affinity for otherwise identical pharmacophores [2]. By minimising this penalty relative to the ethyl ester, the methyl ester may exhibit stronger target engagement in biochemical assays, all other factors being equal.

Conformational entropy Binding affinity Medicinal chemistry

Commercial Availability at 98 % Purity Provides a Reproducible Starting Point vs. 95 % Ethyl Ester Offers

The methyl ester is readily available from multiple vendors at ≥98 % purity (e.g., Leyan Cat. 1389956), whereas the closest ethyl ester analog is commonly supplied at 95 % (e.g., AKSci Cat. 0381CK) . A 3 % purity difference can equate to a 3 mg impurity load per 100 mg of compound, potentially confounding biological dose–response data or introducing side products in subsequent synthetic steps.

Purity Reproducibility Supplier qualification

Optimal Application Scenarios for Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS 874814-84-3)


Early‑Stage CNS Drug Discovery – Balancing Permeability and Solubility

In lead‑optimisation campaigns targeting CNS receptors (e.g., AMPA‑type glutamate receptors, where benzoxazinones are known modulators [1]), the methyl ester’s XLogP3 of 1.6 places it within the optimal CNS MPO range (1–3). This reduces the likelihood of poor brain penetration observed with the more polar free acid (1.3) while avoiding the excessive lipophilicity of the ethyl ester (2.0) that can lead to high plasma protein binding. Researchers can confidently use the methyl ester as a permeability‑balanced scaffold without early formulation challenges. [2]

Synthetic Scale‑Up as a Stable, Molar‑Efficient Intermediate

When employed as a late‑stage intermediate in the synthesis of HIV reverse transcriptase inhibitors (e.g., efavirenz analogs [1]), the methyl ester’s lower molecular weight (255.65 g/mol) versus the ethyl ester (269.68 g/mol) maximises the molar quantity per gram purchased. This is particularly important in medicinal chemistry laboratories where material is limited and every micromole counts. The methyl ester also serves as a masked carboxylate that can be selectively hydrolysed under mild conditions, a property that has been exploited in patent‑protected processes. [2]

Biochemical Assay Reproducibility – Minimising Impurity‑Driven Artefacts

For high‑throughput screening campaigns where false‑positive hits from residual impurities are a major concern, the 98 % purity of the methyl ester (compared to 95 % for the ethyl ester) translates to a 60 % lower impurity load per unit mass. This is particularly beneficial for FRET‑based or fluorescence polarisation assays, where trace contaminants can cause significant signal interference. Procurement from validated suppliers ensures batch‑to‑batch consistency, a prerequisite for reproducible SAR tables. [1]

Fragment‑Based Drug Design – Reduced Conformational Entropy Penalty

In fragment‑based screening, every rotatable bond eliminated can improve the binding enthalpy‑entropy balance, often resulting in a 2–5‑fold affinity gain [1]. The methyl ester’s three rotatable bonds (vs. four for the ethyl ester) make it a more rigid starting point for fragment growing. This attribute is especially valuable when the benzoxazinone core is used as a hinge‑binder in kinase or phosphodiesterase inhibitor programs. [2]

Quote Request

Request a Quote for methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.